molecular formula C12H17BrO2 B4904458 4-[2-(2-bromoethoxy)ethoxy]-1,2-dimethylbenzene

4-[2-(2-bromoethoxy)ethoxy]-1,2-dimethylbenzene

Cat. No.: B4904458
M. Wt: 273.17 g/mol
InChI Key: JQBIZKOWEFBJRE-UHFFFAOYSA-N
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Description

4-[2-(2-bromoethoxy)ethoxy]-1,2-dimethylbenzene is an organic compound with the molecular formula C12H17BrO2. This compound is characterized by the presence of a benzene ring substituted with two ethoxy groups and a bromoethoxy group. It is a colorless to light yellow liquid that is soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-bromoethoxy)ethoxy]-1,2-dimethylbenzene typically involves the reaction of 1,2-dimethylbenzene with 2-(2-bromoethoxy)ethanol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-bromoethoxy)ethoxy]-1,2-dimethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromoethoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzene ring or the ethoxy groups, resulting in the formation of partially or fully reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include ethers or alcohols depending on the nucleophile used.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include partially or fully hydrogenated derivatives of the original compound.

Scientific Research Applications

4-[2-(2-bromoethoxy)ethoxy]-1,2-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-[2-(2-bromoethoxy)ethoxy]-1,2-dimethylbenzene involves its interaction with molecular targets through its functional groups. The bromoethoxy group can participate in nucleophilic substitution reactions, while the ethoxy groups can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but with a methoxy group instead of a dimethylbenzene ring.

    2-Bromoethyl methyl ether: Contains a bromoethoxy group but lacks the additional ethoxy group and benzene ring.

    Bis(2-bromoethyl) ether: Contains two bromoethoxy groups but no benzene ring.

Uniqueness

4-[2-(2-bromoethoxy)ethoxy]-1,2-dimethylbenzene is unique due to the presence of both ethoxy and bromoethoxy groups attached to a dimethylbenzene ring

Properties

IUPAC Name

4-[2-(2-bromoethoxy)ethoxy]-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-10-3-4-12(9-11(10)2)15-8-7-14-6-5-13/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBIZKOWEFBJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOCCBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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